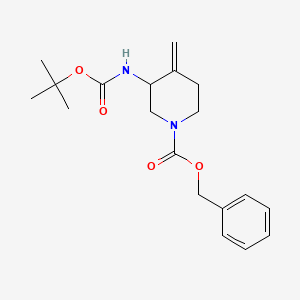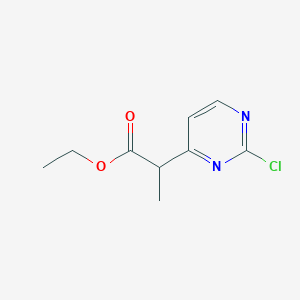
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate is an organic compound with a molecular formula of C9H11ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate typically involves the reaction of 2-chloropyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(2-chloropyrimidin-4-yl)propanoic acid.
Reduction: Alcohol or amine derivatives.
Oxidation: Various oxidized products depending on the specific oxidizing agent used.
科学研究应用
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 2-(2-chloropyrimidin-4-yl)propanoate can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the ester group.
Ethyl 2-(4-chloropyrimidin-2-yl)propanoate: A positional isomer with the chlorine atom at a different position on the pyrimidine ring.
Ethyl 2-(2-bromopyrimidin-4-yl)propanoate: A bromine-substituted analogue with potentially different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ester and chlorine functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
ethyl 2-(2-chloropyrimidin-4-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-8(13)6(2)7-4-5-11-9(10)12-7/h4-6H,3H2,1-2H3 |
InChI 键 |
MIGHKVZCOULQLC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C1=NC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)

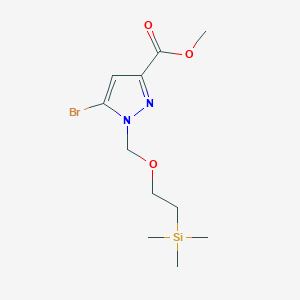

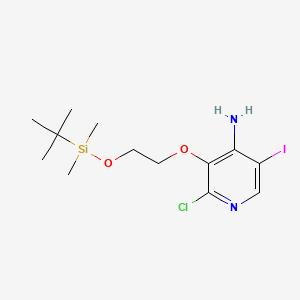
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
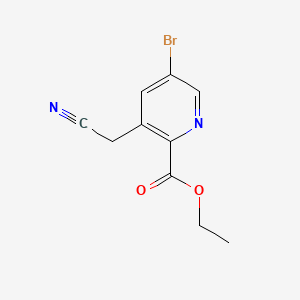
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)

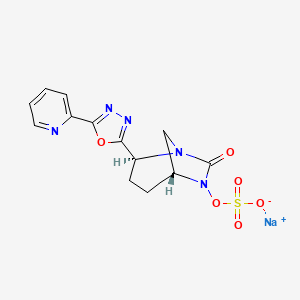
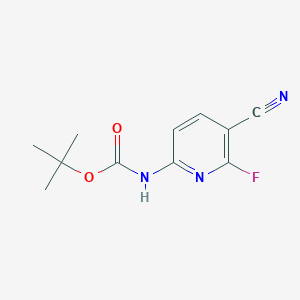
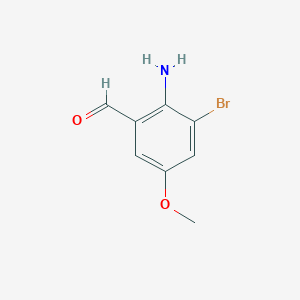
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
